![molecular formula C11H11BrN2OS B2457419 2-(3-Bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide CAS No. 1465397-39-0](/img/structure/B2457419.png)
2-(3-Bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide
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Description
2-(3-Bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide, also known as BSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BSA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 318.27 g/mol.
Scientific Research Applications
Synthesis and Biological Activities
Synthetic Utility and Antimicrobial Evaluation
Research has highlighted the synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties, suitable as antimicrobial agents, through reactions involving cyanoacetamide derivatives. The versatility of these reactions allows for the production of a range of derivatives, including thiazole, pyridone, pyrazole, and chromene derivatives, which have shown promising antimicrobial properties (Darwish et al., 2014).
Synthetic Applications
The compound "2-Phenylthio-3-bromopropene" has been identified as a valuable synthon for various synthetic applications, demonstrating the potential for creating complex molecules through simple rearrangements. Its utility as an annulating agent and in synthesizing other useful synthons further underscores its importance in chemical synthesis (Chen et al., 2006).
Chemical Modifications and Derivatives
Diverse Derivative Synthesis
The synthesis of novel 1,2,3,4-Tetrahydrocarbazole derivatives from "2-Cyano-N-(tetrahydrocarbazole)acetamide" illustrates the compound's flexibility in chemical modifications. These derivatives, especially those involving thiocarbamoyl and thiazolone structures, highlight the compound's potential in creating molecules of biological interest (Fadda et al., 2010).
properties
IUPAC Name |
2-(3-bromophenyl)sulfanyl-N-(1-cyanoethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2OS/c1-8(6-13)14-11(15)7-16-10-4-2-3-9(12)5-10/h2-5,8H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSQZOXDMPTITG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CSC1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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